N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Description
N-[[4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3,5-dimethylpiperidine moiety linked to a trifluoromethyl-substituted benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylpiperidine substituent may influence receptor binding affinity and selectivity .
Properties
IUPAC Name |
N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S/c1-15-10-16(2)14-27(13-15)21(28)18-8-6-17(7-9-18)12-26-31(29,30)20-5-3-4-19(11-20)22(23,24)25/h3-9,11,15-16,26H,10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBNWHVZUBKLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25F3N2O3S
- Molecular Weight : 426.51 g/mol
- SMILES Notation : CC1CC(C)CN(C1)C(=O)c1ccc(CNC(=O)C2CC2)cc1
This compound features a trifluoromethyl group and a piperidine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Key mechanisms include:
- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial in melanin production. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders .
- Antioxidant Properties : Some analogs of this compound exhibit strong antioxidant activity, which can protect cells from oxidative stress .
Case Study: B16F10 Melanoma Cells
In studies involving B16F10 murine melanoma cells:
- Cell Viability : The compound was tested for cytotoxicity at various concentrations (0–20 µM). It demonstrated no significant cytotoxic effects at concentrations ≤20 µM after 48 and 72 hours of treatment.
- Tyrosinase Activity : The compound significantly reduced α-MSH-stimulated tyrosinase activity in a concentration-dependent manner, outperforming standard controls like kojic acid at higher concentrations .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparison with other known inhibitors was conducted:
| Compound Name | Tyrosinase Inhibition | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide | Strong | Moderate | Low |
| Kojic Acid | Moderate | High | Low |
| Analog 1 | Very Strong | Low | Moderate |
| Analog 2 | Weak | High | High |
This table illustrates the superior efficacy of the target compound in inhibiting tyrosinase compared to some analogs and traditional inhibitors.
Recent Studies
Recent research has focused on the synthesis and evaluation of this compound's derivatives. Findings indicate that modifications to the piperidine and sulfonamide moieties can enhance biological activity. For instance:
- Synthesis Variations : Alterations in the substituents on the phenyl ring have been shown to affect both tyrosinase inhibition and antioxidant capacity significantly .
- In Vivo Studies : Preliminary in vivo studies suggest potential applications in dermatological treatments due to its favorable safety profile and efficacy in reducing melanin synthesis .
Future Directions
Continued research is necessary to explore the full therapeutic potential of N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide. Future studies should:
- Investigate the structure-activity relationship (SAR) to optimize efficacy.
- Conduct clinical trials to assess safety and efficacy in human subjects.
- Explore potential applications beyond dermatology, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Core sulfonamide group : Common to all analogs, enabling hydrogen bonding with biological targets.
- Substituent variability: Target compound: 3,5-Dimethylpiperidine (moderate lipophilicity, steric bulk). Example 53 (): Pyrazolo[3,4-d]pyrimidin-3-yl and fluoro-chromenone groups (enhanced π-π stacking and kinase inhibition) . compounds: Oxazolidine and cyclohexenyl motifs (conformational rigidity, improved target selectivity) . analogs: Piperazine or trifluoromethylphenyl groups (higher electron-withdrawing effects) .
Functional Implications:
- The 3,5-dimethylpiperidine in the target compound likely reduces metabolic oxidation compared to N-(3,5-bistrifluoromethylphenyl)piperazine (), which may undergo faster degradation due to trifluoromethyl groups .
- The trifluoromethylbenzenesulfonamide moiety in the target compound shares similarities with 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid (), but the latter’s boronic acid group enables covalent binding to serine proteases .
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility:
Key Observations:
- The target compound’s lower molecular weight (estimated) compared to derivatives may improve bioavailability.
- Trifluoromethyl groups enhance membrane permeability but may reduce aqueous solubility compared to methyl or methoxy groups .
Data Tables
Comparative Analysis of Key Parameters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
